

An In-depth Technical Guide to 1-(3-Bromophenyl)-2-methylpropan-1-one

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Compound of Interest

Compound Name: 1-(3-Bromophenyl)-2-methylpropan-1-one

Cat. No.: B1287588

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This technical guide provides a comprehensive overview of **1-(3-bromophenyl)-2-methylpropan-1-one**, a key chemical intermediate. It is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development. This document details the compound's nomenclature, structure, physicochemical properties, a representative synthetic protocol, and relevant chemical pathway visualizations.

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is **1-(3-bromophenyl)-2-methylpropan-1-one**^[1]. It is also known by other names such as 1-bromo-3-isobutyrylbenzene and 3'-Bromo-2-methylpropiophenone^[1].

Chemical Structure:

The structure consists of a phenyl ring substituted with a bromine atom at the meta-position (position 3) and an isobutyryl group.

Caption: 2D Structure of **1-(3-Bromophenyl)-2-methylpropan-1-one**.

Physicochemical and Safety Data

The key quantitative properties of **1-(3-bromophenyl)-2-methylpropan-1-one** are summarized in the table below. This data is crucial for experimental design, safety protocols, and analytical

characterization.

Property	Value	Reference(s)
Identifiers		
CAS Number	2415-93-2	[1] [2] [3]
Molecular Formula	<chem>C10H11BrO</chem>	[1] [2] [3]
InChIKey	NHXAYTCRAVHZQZ- UHFFFAOYSA-N	[1]
SMILES	<chem>CC(C)C(=O)C1=CC(=CC=C1)Br</chem>	[1]
Physical Properties		
Molecular Weight	227.10 g/mol	[1] [2]
Boiling Point	279.9 ± 23.0 °C (Predicted)	
Density	1.331 ± 0.06 g/cm³ (Predicted)	
Computational Data		
XLogP3	3.4	[1]
Topological Polar Surface Area	17.1 Å²	[1]
Handling		
Storage Temperature	-20°C	[3]
Safety Hazards		
GHS Hazard Statements	H302, H315, H319, H335	[1]
Hazard Classifications	Acute Toxicity, Oral (Category 4); Skin Irritation (Category 2); Eye Irritation (Category 2A); Specific Target Organ Toxicity - Single Exposure (Category 3); Respiratory tract irritation	[1]

Disclaimer: Predicted values are generated from computational models and should be confirmed experimentally.

Experimental Protocols: Synthesis

The synthesis of **1-(3-bromophenyl)-2-methylpropan-1-one** is typically achieved via a Friedel-Crafts acylation reaction[4][5]. This electrophilic aromatic substitution involves the reaction of an acyl halide with an aromatic ring in the presence of a Lewis acid catalyst.

Representative Protocol: Friedel-Crafts Acylation of Bromobenzene

This protocol is a generalized procedure based on established Friedel-Crafts acylation principles[6][7]. Researchers should optimize conditions for their specific laboratory setup.

Materials:

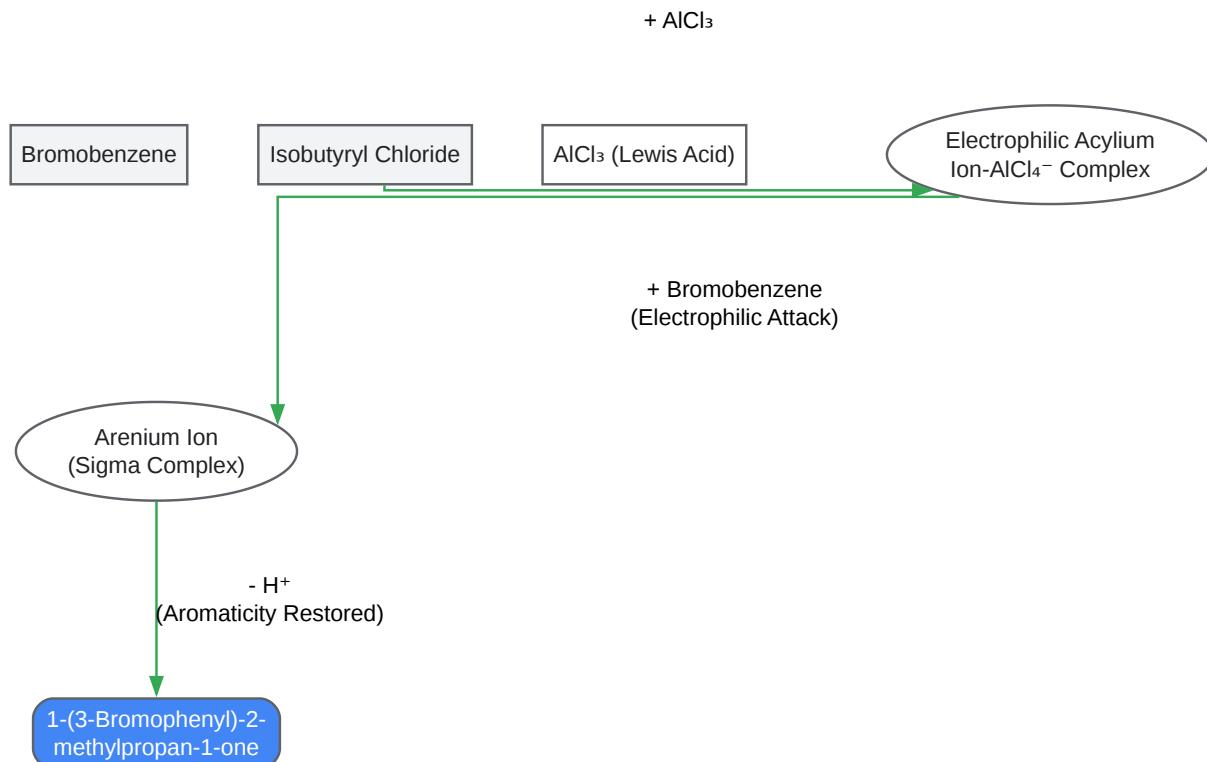
- Bromobenzene
- Isobutyryl chloride (2-methylpropanoyl chloride)
- Anhydrous aluminum chloride (AlCl_3)
- Dichloromethane (DCM), anhydrous
- Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Saturated sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask, addition funnel, condenser, magnetic stirrer, and other standard glassware
- Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

- **Setup:** Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar and an addition funnel under an inert atmosphere. Cool the flask in an ice bath.
- **Catalyst Suspension:** To the reaction flask, add anhydrous aluminum chloride (1.1 to 1.3 equivalents) and anhydrous dichloromethane. Stir to create a suspension.
- **Acyl Chloride Addition:** Slowly add isobutyryl chloride (1.0 equivalent) to the stirred AlCl_3 suspension via the addition funnel. An exothermic reaction may occur as the acylium ion-catalyst complex forms. Maintain the temperature at 0-5°C.
- **Aromatic Substrate Addition:** Dissolve bromobenzene (1.0 to 1.2 equivalents) in a small amount of anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature remains below 10°C.
- **Reaction:** After the addition is complete, allow the mixture to stir at 0°C for one hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.
- **Quenching:** Carefully and slowly pour the reaction mixture over crushed ice containing concentrated HCl. This will hydrolyze the aluminum complexes and dissolve the aluminum salts.
- **Workup:** Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO_3 solution, and finally, brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure **1-(3-bromophenyl)-2-methylpropan-1-one**.

Visualization of Synthetic Pathway

The logical workflow for the synthesis of **1-(3-bromophenyl)-2-methylpropan-1-one** via the Friedel-Crafts acylation is depicted below.

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Caption: Friedel-Crafts Acylation pathway for synthesizing the target compound.

Applications in Research and Development

While specific biological activities for **1-(3-bromophenyl)-2-methylpropan-1-one** are not extensively documented in public literature, its structure is of significant interest to medicinal and synthetic chemists. As a functionalized ketone, it serves as a valuable building block or

intermediate. Analogous bromophenyl ketones are utilized in the synthesis of more complex molecules, including pharmaceutical agents[8]. The bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse functional groups and the construction of elaborate molecular architectures.

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